molecular formula C10H9N3O2 B2473240 1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid CAS No. 96691-34-8

1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2473240
CAS No.: 96691-34-8
M. Wt: 203.201
InChI Key: WIDSGFWWZPDHPI-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid” is a compound that contains a pyridine and an imidazole ring, which are common structures in many biologically active molecules . The carboxylic acid group could potentially make this compound acidic and polar.

Scientific Research Applications

Experimental and Theoretical Studies in Functionalization Reactions

A study by Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of related compounds, demonstrating the potential of these chemicals in organic synthesis and theoretical chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Novel Approaches in Synthesis

Tverdiy et al. (2016) reported an efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids, highlighting the importance of these compounds in synthetic chemistry (Tverdiy et al., 2016).

One-Pot Synthesis Techniques

Crawforth and Paoletti (2009) developed a one-pot synthesis method for imidazo[1,5-a]pyridines, emphasizing the simplicity and efficiency of this approach in chemical synthesis (Crawforth & Paoletti, 2009).

Coordination Polymers Construction

Research by Cai et al. (2017) focused on constructing new coordination polymers using imidazole-based dicarboxylate ligands, revealing the potential applications in materials science (Cai et al., 2017).

Anticancer Activity Evaluation

Kumar et al. (2013) evaluated the anticancer activity of derivatives synthesized from imidazo[1,5-a]pyridine carboxylic acids, indicating their potential in pharmacological research (Kumar et al., 2013).

Continuous Flow Synthesis

Herath, Dahl, and Cosford (2010) developed a continuous flow synthesis for imidazo[1,2-a]pyridine-2-carboxylic acids, a technique that enhances efficiency in pharmaceutical and chemical industries (Herath, Dahl, & Cosford, 2010).

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-5-11-7-13(9)6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDSGFWWZPDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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